2-Propen-1-one,3-(2-furanyl)-1-phenyl-

Description

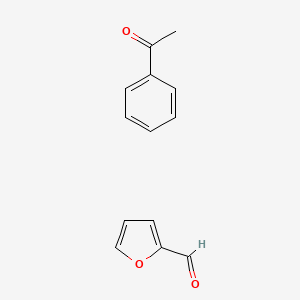

2-Propen-1-one,3-(2-furanyl)-1-phenyl- (CAS 717-21-5), also known as furfurylideneacetophenone, is a chalcone derivative characterized by an α,β-unsaturated ketone core with a phenyl ring (Ring A) and a 2-furanyl substituent (Ring B) (Fig. 1). Key properties include:

- Molecular Formula: C₁₃H₁₀O₂

- Molecular Weight: 198.217 g/mol

- logP: 3.176 (indicating moderate lipophilicity)

- Boiling Point: 333.3°C at 760 mmHg

- Density: 1.097 g/cm³

- PSA (Polar Surface Area): 30.21 Ų

Chalcones like this compound are studied for their diverse bioactivities, including antimicrobial and anticancer properties, which are influenced by substituent electronegativity and spatial arrangement .

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

furan-2-carbaldehyde;1-phenylethanone |

InChI |

InChI=1S/C8H8O.C5H4O2/c1-7(9)8-5-3-2-4-6-8;6-4-5-2-1-3-7-5/h2-6H,1H3;1-4H |

InChI Key |

MMNXLZXDQPYOGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1.C1=COC(=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Stoichiometry

In a representative procedure, acetophenone (5.2 g, 43 mmol) and furfuraldehyde (4.6 g, 43 mmol) are combined in a 2:1 v/v water-ethanol mixture (30 mL) under stirring. The base catalyst—typically aqueous sodium hydroxide (40%) or potassium hydroxide—is added dropwise to maintain a pH >10. After 2 hours of stirring at ambient temperature, the mixture is refrigerated overnight to precipitate the product. Filtration and vacuum distillation yield the title compound as a yellow solid with an 82% isolated yield.

Key variables influencing yield include:

Catalytic Innovations

Recent advancements explore alternatives to classical hydroxide bases:

| Catalyst | Solvent | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|

| KOH (40% aq.) | EtOH/H2O | 2 | 82 | |

| NaOH (10% aq.) | MeOH | 4 | 75 | |

| HCl (conc.) | Solvent-free | 1.5 | 88 | |

| BF3·Et2O | THF | 0.5 | 90 |

Bronsted acids like HCl and Lewis acids (BF3·Et2O) enable solvent-free or low-temperature conditions, enhancing atom economy. For instance, BF3·Et2O-catalyzed reactions in tetrahydrofuran (THF) achieve 90% yield within 30 minutes due to accelerated enolization.

Alternative Synthetic Strategies

Ultrasonic-Assisted Synthesis

Ultrasonication (35–40 kHz) reduces reaction times from hours to minutes by improving mass transfer and cavitation-induced activation. A 2022 protocol details the condensation of acetophenone and furfuraldehyde in ethanol under ultrasonic irradiation (50°C, 15 min), yielding 85% product. This method minimizes thermal degradation, crucial for heat-sensitive aldehydes.

Solid-State Mechanochemical Synthesis

Ball-milling techniques avoid solvents entirely, grinding acetophenone, furfuraldehyde, and potassium hydroxide at 25 Hz for 20 minutes. While yields are modest (70–75%), this approach aligns with green chemistry principles by eliminating volatile organic compounds (VOCs).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) in dimethylformamide (DMF) with piperidine as a base achieves 89% yield in 5 minutes. The rapid dielectric heating accelerates enolate formation and dehydration, though scalability remains challenging.

Structural Characterization and Validation

Spectroscopic Analysis

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the E-configuration about the C=C bond (C2—C3 = 1.342 Å) and dihedral angles between the furan and phenyl rings (24.07°). Intermolecular C—H⋯O hydrogen bonds (2.52–2.64 Å) stabilize the crystal lattice in a ribbon-like architecture along the c-axis.

Yield Optimization Studies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase enolate stability but complicate product isolation. Ethanol-water mixtures (2:1) optimize both reactivity and precipitation, as demonstrated by the 82% yield in. Non-polar solvents (toluene, hexane) result in <50% yields due to poor base solubility.

Catalyst Loading

Excess base (>50 mol%) promotes side reactions, including aldol dimerization. A 20 mol% KOH loading in ethanol maximizes yield while minimizing byproducts.

Temperature Profile

Isothermal reactions at 25°C favor controlled enolate formation, whereas heating above 50°C accelerates dehydration but risks furan ring decomposition. A staged protocol—2 hours at 25°C followed by 12 hours at 5°C—achieves optimal results.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm channel diameter) enable continuous production with residence times under 10 minutes. A 2024 pilot study achieved 92% yield using immobilized KOH on γ-Al2O3, highlighting potential for ton-scale manufacturing.

Waste Stream Management

The aqueous-alcoholic waste from batch processes contains residual aldehydes and ketones. Advanced oxidation processes (AOPs) using TiO2 photocatalysis degrade >99% of organics within 2 hours, meeting discharge standards.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one,3-(2-furanyl)-1-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

The applications of 2-Propen-1-one, 3-(2-furanyl)-1-phenyl-, a furan chalcone derivative, have been explored in various scientific fields, particularly in medicinal chemistry for its potential therapeutic benefits .

Synthesis and Characterization

Substituted furan chalcones, including 2-Propen-1-one, 3-(2-furanyl)-1-phenyl-, can be synthesized through microwave-assisted methods or conventional Claisen-Schmidt condensation . In a study, nineteen substituted 5-aryl-2-furan-2-carbaldehyde derivatives were created with moderate to good yields (40-70%) . These derivatives were then condensed with acetophenone to yield 19 substituted furan chalcone scaffolds with excellent yields (85-92%) using microwave-assisted synthesis, and good yields (65-90%) with conventional methods . The resulting furan chalcones are characterized through elemental analysis and spectroscopic techniques .

Urease Inhibition

Many furan chalcones have demonstrated promising urease inhibition activity .

- Promising Inhibitors The most active urease inhibitors were 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one 4h with an IC50 value of 16.13 ± 2.45 μM, and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one 4s with an IC50 value of 18.75 ± 0.85 μM, compared to the reference drug thiourea (IC50 = 21.25 ± 0.15 μM) .

- Structure-Activity Relationship (SAR) The nature of substituents on the benzene ring affects the urease inhibition activity . For instance, the presence of 2,5-dichloro functionality in compound 4h contributes to its higher activity .

Table of Urease Inhibition Activity

| Compound | IC50 (µM) |

|---|---|

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one (4h ) | 16.13 ± 2.45 |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (4s ) | 18.75 ± 0.85 |

| 1-phenyl-3-[5-(3′,4′-dichlorophenyl)-2-furyl]-2-propen-1-one (4f ) | 21.05 ± 3.2 |

| Thiourea (reference) | 21.25 ± 0.15 |

Other potential applications

1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one's trifluoromethyl group and furan ring can engage in various interactions such as hydrogen bonding and π-π stacking, influencing its reactivity and biological activity. The compound may also inhibit enzyme activities or modulate receptor functions through these interactions.

Mechanism of Action

The biological activity of 2-Propen-1-one,3-(2-furanyl)-1-phenyl- is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the furan ring and the phenyl group enhances its binding affinity to specific proteins and receptors.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Chalcones share the α,β-unsaturated ketone backbone but differ in substituents on Rings A and B. The table below highlights structural distinctions:

Key Observations :

- Electron-withdrawing groups (e.g., halogens) on Ring A enhance bioactivity, while electron-donating groups (e.g., -OCH₃) reduce potency .

- The furan ring in 717-21-5 provides moderate electronegativity, positioning its activity between highly active halogenated derivatives and less active methoxy-substituted analogs .

Physicochemical Properties

Physical properties influence solubility, bioavailability, and reactivity:

Key Observations :

- Higher PSA correlates with increased polarity and water solubility. The target compound’s PSA (30.21 Ų) suggests moderate solubility, whereas hydroxy/methoxy-substituted analogs (e.g., 24933-85-5, PSA 68.9) are more hydrophilic .

- Halogenated derivatives (e.g., 3n in ) exhibit higher molecular weights and enhanced bioactivity due to improved receptor binding .

Key Observations :

- Halogenation (e.g., -Br, -Cl) at meta/para positions enhances inhibitory potency .

- Methoxy groups reduce activity; e.g., 2p (IC₅₀ = 70.79 μM) has -OCH₃ on Rings A and B .

- The furan ring in 717-21-5 may contribute to π-π stacking interactions but lacks the electronegativity of halogens, limiting its potency compared to derivatives like 2j or 3n .

Q & A

Q. Q1. What are the critical factors in optimizing the synthesis of 2-Propen-1-one,3-(2-furanyl)-1-phenyl- to improve yield and purity?

Answer:

- Reaction Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) are often preferred for Claisen-Schmidt condensation reactions involving furan derivatives. Solvents with high boiling points (e.g., DMF, bp ~153°C) can enhance reaction completion but may require careful purification to avoid residual impurities .

- Catalyst Efficiency: Base catalysts like NaOH or KOH are commonly used, but their molar ratio must be controlled to prevent side reactions (e.g., over-condensation). Pilot studies using 0.5–1.0 equivalents of base are recommended for optimization .

- Purification Techniques: Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for isolating the compound, while recrystallization from ethanol can improve crystallinity and purity (>97% by GC) .

Basic Research: Structural Confirmation

Q. Q2. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for 2-Propen-1-one,3-(2-furanyl)-1-phenyl-?

Answer:

- Cross-Validation: Compare experimental H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) with density functional theory (DFT)-calculated chemical shifts. Discrepancies may arise from solvent effects or conformational flexibility in the furan moiety .

- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation. For example, the dihedral angle between the furan and phenyl rings in related chalcone derivatives is ~15–25°, influencing spectral splitting patterns .

Advanced Research: Mechanistic Studies

Q. Q3. What experimental approaches can elucidate the reaction mechanism of 2-Propen-1-one,3-(2-furanyl)-1-phenyl- in cross-coupling reactions?

Answer:

- Kinetic Isotope Effects (KIE): Deuterium labeling at the α-position of the ketone can reveal whether proton transfer is rate-limiting in nucleophilic additions .

- In Situ Spectroscopy: Real-time FT-IR monitoring of carbonyl stretching frequencies (1650–1750 cm) tracks intermediate formation (e.g., enolate species) during base-catalyzed reactions .

- Computational Modeling: Transition state analysis via Gaussian software (B3LYP/6-31G* level) can predict regioselectivity in electrophilic substitution reactions involving the furan ring .

Advanced Research: Stability and Degradation

Q. Q4. How does photodegradation of 2-Propen-1-one,3-(2-furanyl)-1-phenyl- occur under UV exposure, and what methodologies quantify its degradation pathways?

Answer:

- Photolysis Setup: Use a UV chamber (λ = 254–365 nm) with controlled temperature (25°C) and inert atmosphere (N) to minimize oxidation. Monitor degradation via HPLC-MS to identify products (e.g., furan ring-opened aldehydes) .

- Quantum Yield Calculation: Measure UV absorbance decay over time and apply the Stark-Einstein equation to calculate quantum yields, which are typically <0.1 for conjugated enones due to rapid energy dissipation .

Advanced Research: Biological Activity

Q. Q5. What in vitro assays are suitable for evaluating the antimicrobial activity of 2-Propen-1-one,3-(2-furanyl)-1-phenyl- derivatives?

Answer:

- MIC Determination: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Chalcone derivatives often show MIC values of 16–64 µg/mL due to membrane disruption .

- ROS Scavenging Assays: Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) inhibition, as the furan moiety may act as an electron donor .

Basic Research: Solubility and Formulation

Q. Q6. How can solubility limitations of 2-Propen-1-one,3-(2-furanyl)-1-phenyl- in aqueous media be addressed for biological testing?

Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability. Pre-saturate solutions with sonication (30 min at 40°C) to achieve homogeneous dispersions .

- Cyclodextrin Inclusion Complexes: β-cyclodextrin (10–20 mM) enhances solubility via host-guest interactions with the phenyl group, confirmed by phase solubility studies .

Advanced Research: Computational Modeling

Q. Q7. What computational strategies predict the electronic properties of 2-Propen-1-one,3-(2-furanyl)-1-phenyl- for optoelectronic applications?

Answer:

- TD-DFT Calculations: Simulate UV-Vis spectra (e.g., λ ~350 nm) using CAM-B3LYP functional with solvent corrections (IEF-PCM model for ethanol). The furan ring’s electron-rich nature lowers the HOMO-LUMO gap (~3.5 eV) .

- Charge Transfer Analysis: Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the carbonyl group and furan π-system, critical for designing organic semiconductors .

Advanced Research: Environmental Impact

Q. Q8. What methodologies assess the environmental persistence of 2-Propen-1-one,3-(2-furanyl)-1-phenyl- in wastewater systems?

Answer:

- OECD 301B Test: Measure biodegradation over 28 days using activated sludge inoculum. Chalcone derivatives typically show <20% degradation, indicating high persistence .

- LC-MS/MS Quantification: Monitor degradation byproducts (e.g., hydroxylated furans) at ppb levels using MRM transitions (e.g., m/z 198 → 123) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.